
Humanin
Overview
Description
Humanin is a small peptide consisting of 24 amino acids. It was first discovered in 2001 in the brain of a patient with Alzheimer’s disease. This compound is encoded by the mitochondrial genome and is known for its cytoprotective properties, particularly in response to stressors such as oxidative stress, ischemia, and starvation . It has been identified in various tissues, including the brain, heart, liver, and skeletal muscle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Humanin can be synthesized using solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Humanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds in this compound can be achieved using reducing agents such as dithiothreitol.
Substitution: Amino acid residues in this compound can be substituted with other residues to create analogs with enhanced biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Dithiothreitol or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide.
Major Products Formed:
Oxidation: Disulfide-bonded this compound.
Reduction: Reduced this compound with free thiol groups.
Substitution: this compound analogs with modified amino acid sequences.
Scientific Research Applications
Humanin, a small mitochondrial-derived peptide, has garnered attention for its potential therapeutic applications, especially in age-related diseases . Research indicates its involvement in neuroprotection, reduction of inflammation and oxidative stress, maintenance of mitochondrial function, and improvement of glucose metabolism .
Scientific Research Applications
This compound was initially discovered while researchers were searching for survival factors in the unaffected brain section of an Alzheimer's patient . It was found to resist apoptosis induced by a mutant form of amyloid precursor protein (APP V642I), a gene mutated in familial Alzheimer's disease (AD) . this compound has demonstrated the ability to protect against other familial AD genes but not against Huntington's disease or amyotrophic lateral sclerosis models, suggesting a specific protective effect for AD models .
Neuroprotective Effects
- In Vitro Studies: this compound has shown neuroprotective effects against toxic insults . In experiments using a human neuroblastoma cell line (SH-SY5Y), this compound-S14G (HNG), a potent this compound analogue, protected against amyloid-beta (Aβ) induced reduction of cell metabolism and viability . It also reduced reactive oxygen species (ROS) production induced by Aβ in neuronal mitochondria .
- In Vivo Studies: Studies on mice have indicated that this compound administration can prevent age-related behavioral and cognitive deficits . In one study, 18-month-old female mice treated with HNG maintained their balance longer on a rotarod test and showed improved search strategy and success rate in a Barnes maze test at 28 months of age . They also exhibited improved spontaneous alternation behavior in a Y-maze test .
Effects on Aging and Metabolism
- Cognitive Decline: this compound administration has been shown to prevent some of the normal behavioral and cognitive deficits that occur with age in mice . This suggests that the decline in this compound levels with age may contribute to age-related cognitive decline .
- Metabolic Aging: this compound treatment has shown positive results on metabolic aging, decreasing midlife adiposity by increasing lean body mass and reducing visceral fat in mice .
- Insulin Resistance: this compound concentrations in the follicular fluid were found to be significantly lower in PCOS patients with insulin resistance than in those without insulin resistance .
Cardiovascular and Autoimmune Diseases
This compound can help reduce inflammation and oxidative stress, potentially interfering with the development of cardiovascular conditions and autoimmune diseases .
Alzheimer's Disease
This compound protects against mutated genes that cause familial AD, such as APP, presenilin 1, and presenilin 2 . While other factors like IGF1 and basic FGF could protect neurons from (Aβ) 1–43, only this compound could protect against all the tested AD genes .
Mitochondrial Function
This compound helps maintain the proper functioning of mitochondria, and its dysfunction can contribute to neurodegenerative diseases and metabolic disorders, such as diabetes and obesity .
Data Table: Antioxidant Peptides in Therapy
Antioxidant Peptides | Target Diseases | Mechanisms | References |
---|---|---|---|
SS-31 | Peripheral artery disease (PAD) | Inhibited the AKT-mTOR pathway to restore impaired autophagic flux; reduced levels of p-AKT p-mTOR; reduced ROS levels | $$151] |
Renal fibrosis and chronic renal failure (CRF) | Protected mitochondrial membrane potential, ATP production, mtDNA copy number, MnSOD activity; reduced ROS levels | $$152] | |
Alzheimer’s disease (AD) | Lowered ROS and Aβ levels, protecting mitochondrial homeostasis and synaptic integrity | $$153] | |
Type 2 diabetes (T2D) | Inhibited lipid peroxidation and ATP production; protected mRNA expression of dynamic mitochondrial genes; reduced mitochondrial dysfunction | $$154] |
This compound and Cognitive Function in Mice
In a study, 18-month-old female mice were treated with HNG biweekly at a dose of 4 mg/kg. At 24 months, the HNG-treated group maintained their balance longer than the control group on a rotarod test. At 28 months, HNG-treated mice improved their search strategy and success rate compared to control in a Barnes maze test. Additionally, HNG-treated mice had improved spontaneous alternation behavior compared to control in a Y-maze test. This suggests that HNG treatment improves the cognitive ability of old mice.
This compound and Alzheimer's Disease
Mechanism of Action
Humanin exerts its effects through several molecular targets and pathways:
Intracellular Mechanism: this compound binds to Bcl2-associated X protein, Bim, and tBid, inhibiting caspase activity and preventing apoptosis.
Extracellular Mechanism: this compound interacts with G protein-coupled formyl peptide receptor-like 1 to mediate apoptosis signal-regulating kinase and c-Jun N-terminal kinase signaling pathways.
Insulin Sensitivity: this compound activates hypothalamic STAT-3 signaling, improving insulin sensitivity and glucose metabolism.
Comparison with Similar Compounds
Humanin belongs to a family of mitochondrial-derived peptides, including small this compound-like peptides (SHLPs). These peptides share sequence homology and have overlapping functions with this compound . Similar compounds include:
This compound is unique due to its broad range of protective effects across various tissues and its potential therapeutic applications in neurodegenerative diseases, cardiovascular diseases, diabetes, and cancer .
Biological Activity
Humanin is a 24-amino acid peptide derived from mitochondrial DNA, first identified in the context of neuroprotection against Alzheimer's disease (AD). Its discovery has sparked considerable interest due to its potential roles in various biological processes, particularly in aging, neuroprotection, and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
This compound exerts its effects through various mechanisms:
- Neuroprotection : this compound protects neurons from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in AD. It has been shown to reduce reactive oxygen species (ROS) production and enhance mitochondrial function .
- Cytoprotection : The peptide interacts with several cellular receptors, such as the formyl peptide receptor-like 1 (FPRL1) and G-protein coupled receptors, leading to activation of survival pathways like ERK1/2 and STAT3. This interaction promotes cell survival under stress conditions .
- Autophagy Stimulation : this compound stimulates chaperone-mediated autophagy (CMA), aiding in the degradation of misfolded proteins and enhancing cellular quality control mechanisms .
- Cardiovascular Protection : Research indicates that this compound may improve cardiovascular health by reversing cardiomyocyte apoptosis and reducing fibrosis in aged mice .
Therapeutic Implications
The therapeutic potential of this compound spans several age-related diseases:
- Alzheimer’s Disease : Studies demonstrate that this compound administration can mitigate cognitive decline in mouse models by reducing Aβ accumulation and improving memory function. For instance, intranasal administration of this compound analogs has shown promise in decreasing Aβ levels in transgenic mice models of AD .
- Metabolic Disorders : this compound has been associated with improved metabolic parameters in middle-aged mice, suggesting a role in managing age-related metabolic decline .
Key Studies on this compound's Biological Activity
Study | Focus | Findings |
---|---|---|
Hashimoto et al. (2001) | Neuroprotection | Identified this compound's protective effects against apoptosis induced by familial AD mutations. |
Yen et al. (2018) | Cognitive Function | Demonstrated neuroprotective effects of this compound in both in vitro and in vivo settings, protecting against Aβ toxicity. |
Niikura et al. (2011) | Alzheimer's Model | Showed that this compound reduced Aβ accumulation and cognitive deficits in triple transgenic AD mice. |
Zhang et al. (2012) | Amyloid Plaques | Found that this compound administration decreased Aβ levels and improved cognitive functions in double transgenic AD mice. |
Circulating Levels of this compound
Research indicates that circulating levels of this compound may decrease with age, potentially correlating with age-related diseases such as Alzheimer’s disease and other mitochondrial disorders . A study involving centenarians showed higher levels of this compound compared to control groups, suggesting a protective role against aging .
Q & A
Q. What experimental methodologies are most effective for elucidating Humanin's cytoprotective mechanisms in mitochondrial pathways?
This compound’s cytoprotective effects are often studied using in vitro models such as neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress or amyloid-beta toxicity. Key methodologies include:
- Mitochondrial membrane potential assays (e.g., JC-1 staining) to assess apoptosis resistance.
- ROS quantification via fluorescent probes (e.g., DCFH-DA) to measure oxidative stress mitigation.
- Knockdown/overexpression studies using siRNA or viral vectors to validate this compound’s role in mitochondrial pathways.
Conflicting results may arise from variations in cell culture conditions or this compound isoforms; standardization of protocols is critical .
Q. How should researchers address discrepancies in this compound’s reported neuroprotective efficacy across preclinical models?
Discrepancies often stem from model-specific variables (e.g., transgenic mice vs. toxin-induced rodent models) and dosage regimens . To resolve contradictions:
- Conduct dose-response studies to identify therapeutic thresholds.
- Compare outcomes across multiple models (e.g., Alzheimer’s, Parkinson’s) using standardized behavioral assays (e.g., Morris water maze).
- Perform meta-analyses of published data to identify confounding factors, such as age or genetic background .
Q. What are the optimal strategies for quantifying this compound in biological samples, and how do methodological choices impact data interpretation?
This compound quantification requires methodological rigor due to its low endogenous levels and peptide stability issues:
- ELISA : Commercial kits (e.g., Phoenix Pharmaceuticals) are widely used but may cross-react with truncated isoforms.
- Mass spectrometry : Provides higher specificity; protocols should include isotope-labeled internal standards.
- Sample preparation : Use protease inhibitors and rapid freezing to prevent degradation.
Inconsistent results between assays highlight the need for orthogonal validation .
Q. What challenges arise when translating this compound’s preclinical anti-aging effects into clinical trials, and how can they be mitigated?
Key challenges include:
- Pharmacokinetics : this compound’s short half-life necessitates engineered analogs (e.g., HNG) or delivery systems (e.g., nanoparticles).
- Biomarker selection : Combine plasma this compound levels with functional outcomes (e.g., cognitive scores).
- Ethical considerations : Secondary use of human biospecimens requires explicit informed consent for exploratory analyses .
Q. How can researchers design robust in vitro experiments to evaluate this compound’s role in metabolic disorders?
Critical considerations include:
- Cell models : Use insulin-resistant hepatocytes (e.g., HepG2) or adipocytes to study glucose uptake.
- Endpoint selection : Measure AMPK activation via Western blot and glucose uptake via 2-NBDG assays.
- Control groups : Include scrambled peptide controls to rule out nonspecific effects.
Document all protocols in detail to enable replication, per journal guidelines .
Q. What systematic approaches are recommended for synthesizing conflicting data on this compound’s role in cancer progression?
- Data stratification : Categorize studies by cancer type (e.g., breast vs. colorectal) and this compound isoform.
- Pathway analysis : Use tools like STRING or KEGG to map this compound’s interactions with apoptosis-related proteins (e.g., BAX, Bcl-2).
- In silico modeling : Predict binding affinities to receptors (e.g., FPRL1) to explain context-dependent effects.
Contradictions may reflect tumor microenvironment heterogeneity, necessitating single-cell RNA-seq approaches .
Q. What ethical and methodological standards apply to secondary analyses of this compound data from biobanks?
- Informed consent : Ensure original consent permits secondary use for neurodegenerative or aging research.
- De-identification : Remove all PHI (protected health information) before analysis.
- Data linkage : Use secure platforms to merge clinical metadata with omics datasets.
Ethics committees typically require justification for data reuse and risk-benefit assessments .
Properties
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,91-,92-,93-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEUWKZJZIPZKE-OFANTOPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H204N34O32S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186749 | |
Record name | Humanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2687.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330936-69-1 | |
Record name | Humanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330936691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Humanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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